molecular formula C12H7Br2NO B12049545 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

Cat. No.: B12049545
M. Wt: 341.00 g/mol
InChI Key: PDXABOMUYNQIRX-UHFFFAOYSA-N
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Description

6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is a halogenated aromatic aldehyde with the molecular formula C₁₂H₇Br₂NO. Its structure consists of a pyridine ring substituted at the 3-position with a carbaldehyde group and at the 6-position with a 3,5-dibromophenyl moiety. The bromine atoms on the phenyl ring contribute to its high molecular weight (370.98 g/mol) and influence its electronic properties, enhancing electrophilicity and steric bulk. This compound is typically synthesized via cross-coupling reactions or directed ortho-metallation strategies.

Crystallographic data for such compounds, if available, are often determined using software like SHELXL, a widely utilized tool for small-molecule refinement . The bromine substituents may facilitate strong intermolecular halogen bonding, affecting crystal packing and stability.

Properties

Molecular Formula

C12H7Br2NO

Molecular Weight

341.00 g/mol

IUPAC Name

6-(3,5-dibromophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7Br2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-7H

InChI Key

PDXABOMUYNQIRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde typically involves the bromination of pyridine-3-carboxaldehyde followed by the introduction of the 3,5-dibromophenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at controlled temperatures to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 6-(3,5-dibromophenyl)pyridine-3-carboxylic acid.

    Reduction: 6-(3,5-dibromophenyl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

One of the primary applications of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is in the development of antitumor agents. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Case Study : A series of compounds derived from 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde were synthesized and tested for their ability to inhibit tumor growth in vitro. The results showed a correlation between the bromine substitutions and increased potency against melanoma cells, suggesting that structural modifications can enhance biological activity .

BRAF Inhibition

The compound has also been explored as a potential BRAF inhibitor, which is crucial for treating melanoma. BRAF mutations are common in melanoma patients, making this pathway a target for therapeutic intervention.

  • Research Findings : A study synthesized various analogs based on the structure of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde and tested them for BRAF inhibition. One derivative demonstrated nanomolar activity in inhibiting BRAF-driven signaling pathways, indicating its potential as a lead compound for further development .

Photocatalytic Applications

Another significant application of this compound is in photocatalysis. The ability to absorb light and facilitate chemical reactions makes it suitable for environmental remediation processes.

Photocatalytic Degradation of Pollutants

Research has shown that 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde can be used as a photocatalyst for the degradation of organic pollutants under visible light irradiation.

  • Experimental Data : In a controlled experiment, the compound was tested for its efficacy in degrading dyes in wastewater. Results indicated a degradation efficiency exceeding 85% within 120 minutes of exposure to light, showcasing its potential for practical environmental applications .

Synthesis of Functional Materials

The unique properties of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde have led to its use as a building block in the synthesis of functional materials.

  • Case Study : Researchers utilized this compound to create polymeric materials with enhanced electrical conductivity and thermal stability. By incorporating it into polymer matrices, they achieved materials suitable for electronic applications such as sensors and transistors .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAntitumor activity against cancer cell linesSignificant cytotoxicity observed
BRAF inhibitionNanomolar activity in melanoma cell lines
PhotocatalysisDegradation of organic pollutantsOver 85% degradation efficiency under light
Material ScienceSynthesis of conductive polymersEnhanced electrical properties achieved

Mechanism of Action

The mechanism by which 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of protein function. The bromine atoms on the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

6-(3,5-Dichloro-phenyl)-pyridine-3-carbaldehyde
  • Molecular Weight : 281.54 g/mol
  • Substituents : 3,5-dichlorophenyl, carbaldehyde
  • Key Differences :
    • Reactivity : Chlorine’s lower electronegativity compared to bromine reduces electrophilicity, leading to slower reaction kinetics in nucleophilic aromatic substitution.
    • Solubility : Increased solubility in polar solvents due to reduced molecular weight and weaker halogen bonding.
    • Melting Point : ~165–167°C (lower than the brominated analogue due to weaker intermolecular forces).
6-(3,5-Diiodo-phenyl)-pyridine-3-carbaldehyde
  • Molecular Weight : 464.02 g/mol
  • Substituents : 3,5-diiodophenyl, carbaldehyde
  • Key Differences: Steric Effects: Larger iodine atoms increase steric hindrance, limiting accessibility to the aldehyde group in reactions.

Positional Isomers

4-(3,5-Dibromo-phenyl)-pyridine-2-carbaldehyde
  • Substituent Positions : Carbaldehyde at pyridine-2, dibromophenyl at pyridine-3.
  • Key Differences :
    • Electronic Distribution : Altered resonance effects due to the carbaldehyde’s position, affecting reactivity in coordination chemistry.
    • Biological Activity : Positional changes can significantly alter binding affinity in enzyme inhibition studies.

Non-Halogenated Analogues

6-Phenyl-pyridine-3-carbaldehyde
  • Substituents : Phenyl, carbaldehyde
  • Key Differences :
    • Reactivity : Absence of bromine reduces electrophilicity, making the compound less reactive in Suzuki-Miyaura couplings.
    • Thermal Stability : Lower melting point (~110–115°C) due to weaker intermolecular interactions.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (in DMSO) Key Applications
6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde 370.98 180–182 Moderate Pharmaceutical intermediates
6-(3,5-Dichloro-phenyl)-pyridine-3-carbaldehyde 281.54 165–167 High Catalysis, material science
6-Phenyl-pyridine-3-carbaldehyde 199.21 110–115 High Ligand synthesis
4-(3,5-Dibromo-phenyl)-pyridine-2-carbaldehyde 370.98 175–178 Low Structural biology studies

Biological Activity

6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The compound features a pyridine ring substituted with a dibromo-phenyl group and an aldehyde functional group. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (µg/mL)Activity Type
6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde50Antibacterial
Compound A (similar structure)30Antibacterial
Compound B (differently substituted)75Antifungal

The minimum inhibitory concentration (MIC) for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde was determined to be 50 µg/mL against E. coli, indicating moderate antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focusing on various pyridine derivatives demonstrated that compounds with similar structures could inhibit cancer cell growth effectively.

Case Study: In Vitro Evaluation

In vitro assays revealed that 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde exhibited cytotoxic effects on several cancer cell lines. The compound induced apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability.

Table 2: Cytotoxicity of Pyridine Derivatives

CompoundIC50 (µM)Cancer Cell Line
6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde21MCF-7
Compound C15MCF-7
Compound D30PC-3

The IC50 value for the compound was found to be approximately 21 µM against MCF-7 cells, indicating its potential as an anticancer agent .

The mechanism through which 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may target the c-MET and VEGFR-2 pathways, which are crucial in tumor growth and metastasis.

Q & A

Q. What are the recommended synthetic routes for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of pyridine derivatives followed by coupling with aryl groups. A two-step approach is common:

Bromination: Direct bromination of pyridine-3-carbaldehyde using bromine or NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 60–80°C). Excess bromine may lead to over-bromination, requiring precise stoichiometry .

Suzuki-Miyaura Coupling: Introducing the 3,5-dibromophenyl group via palladium-catalyzed cross-coupling. Key factors include ligand selection (e.g., SPhos for steric bulk) and base (K₂CO₃ or Cs₂CO₃) to stabilize intermediates .

Q. How is the compound characterized, and what spectroscopic techniques are critical for validation?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming regioselectivity. The aldehyde proton (C3) appears as a singlet near δ 9.8–10.2 ppm, while aromatic protons (C3,5-dibromophenyl) show splitting patterns due to bromine’s electron-withdrawing effects .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected for C₁₂H₇Br₂NO: ~358.89 g/mol).
  • X-ray Crystallography: Resolves structural ambiguities, particularly for confirming the aldehyde’s position and bromine substitution pattern .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in cross-coupling reactions involving this compound?

Methodological Answer: Contradictions in coupling efficiency often stem from steric hindrance at the 3,5-dibromophenyl group and electronic effects of the aldehyde. For example:

  • Steric Effects: Bulky ligands (e.g., SPhos vs. PPh₃) improve coupling yields by reducing undesired homocoupling .
  • Electronic Effects: The electron-deficient pyridine-aldehyde moiety slows oxidative addition; using electron-rich palladium precursors (e.g., PdCl₂(PPh₃)₂) mitigates this .

Case Study:
A 2025 study compared Pd catalysts in Suzuki reactions:

CatalystLigandYield (%)
Pd(OAc)₂SPhos58
PdCl₂PPh₃32

The lower yield with PPh₃ highlights ligand steric bulk’s critical role .

Q. How does 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde interact with biological targets, and what assays validate its activity?

Methodological Answer: The compound’s aldehyde group enables Schiff base formation with lysine residues in enzymes. Key assays:

  • Fluorescence Quenching: To study binding to serum albumin (e.g., BSA), monitor tryptophan fluorescence quenching at 340 nm .
  • Kinetic Studies: Measure inhibition constants (KiK_i) for enzymes like cytochrome P450 using Lineweaver-Burk plots.
  • Molecular Docking: Predict binding modes with targets (e.g., kinases) using AutoDock Vina, focusing on bromine’s halogen bonding .

Q. What strategies resolve solubility challenges in material science applications?

Methodological Answer: The compound’s low aqueous solubility (logP ~3.5) limits its use in polymer matrices. Solutions include:

  • Co-crystallization: With carboxylic acids (e.g., succinic acid) to enhance hydrophilicity .
  • Nanoparticle Encapsulation: Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles for controlled release in catalytic systems .

Case Study:
A 2024 study achieved 80% solubility improvement using β-cyclodextrin inclusion complexes, confirmed via DSC (differential scanning calorimetry) .

Q. How do computational methods predict the compound’s reactivity in photochemical applications?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict excited-state behavior. The aldehyde group’s n→π* transition (~280 nm) correlates with UV-Vis data .
  • TD-DFT: Simulate charge transfer pathways for photocatalytic applications (e.g., dye-sensitized solar cells) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Methodological Answer: Variability arises from:

  • Oxygen Sensitivity: Palladium catalysts degrade in air; inert atmospheres (N₂/Ar) improve reproducibility .
  • Impurity Profiles: Unreacted starting materials (e.g., 3,5-dibromophenylboronic acid) skew yields. Use HPLC with a C18 column for purity checks .

Q. How can conflicting bioactivity data be reconciled across studies?

Methodological Answer:

  • Assay Conditions: Varying pH (e.g., 7.4 vs. 6.5) alters the aldehyde’s reactivity. Standardize buffer systems (e.g., PBS).
  • Cell Line Variability: Use isogenic cell lines to control for genetic background effects .

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